Solantine Blue FF
Overview
Description
Solantine Blue FF is a synthetic dye belonging to the class of triarylmethane dyes. It is known for its vibrant blue color and is widely used in various industrial applications, including textiles, paper, and plastics. The compound is characterized by its high stability and resistance to fading, making it a popular choice for coloring materials that are exposed to light and heat.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Solantine Blue FF typically involves the condensation of benzaldehyde derivatives with dimethylaniline in the presence of a Lewis acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired dye.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor at a controlled rate, and the reaction is monitored to maintain optimal conditions. The product is then purified through crystallization and filtration processes to obtain the final dye in its pure form.
Chemical Reactions Analysis
Types of Reactions: Solantine Blue FF undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form quinonoid structures, which can alter its color properties.
Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless or pale-colored.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Electrophilic reagents like bromine and chlorosulfonic acid are employed.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Leuco compounds.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Solantine Blue FF has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy for treating certain types of cancer.
Industry: Utilized in the production of colored plastics, textiles, and paper products.
Mechanism of Action
The mechanism of action of Solantine Blue FF involves its ability to absorb light and undergo electronic transitions. The dye molecules absorb photons, leading to the excitation of electrons to higher energy states. This process is responsible for the vibrant blue color observed. In biological applications, the dye can interact with cellular components, allowing for visualization under specific lighting conditions.
Comparison with Similar Compounds
Direct Blue 71: Another triarylmethane dye with similar applications in staining and industrial coloring.
Brilliant Blue FCF: A food dye with comparable stability and color properties.
Uniqueness of Solantine Blue FF: this compound is unique due to its high stability and resistance to fading, making it suitable for applications where long-term color retention is essential. Additionally, its versatility in undergoing various chemical reactions allows for modifications to tailor its properties for specific uses.
Properties
IUPAC Name |
tetrasodium;3-[[4-[[4-[2-(6-amino-1-oxo-3-sulfonatonaphthalen-2-ylidene)hydrazinyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H27N7O13S4.4Na/c41-22-8-10-25-21(16-22)17-38(64(58,59)60)39(40(25)48)47-46-35-15-14-34(28-11-9-24(20-30(28)35)61(49,50)51)45-44-33-13-12-32(26-4-1-2-5-27(26)33)43-42-23-18-31-29(37(19-23)63(55,56)57)6-3-7-36(31)62(52,53)54;;;;/h1-20,46H,41H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYAFVUUUYMNOP-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])N=NC5=C6C=CC(=CC6=C(C=C5)NN=C7C(=CC8=C(C7=O)C=CC(=C8)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H23N7Na4O13S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1029.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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